molecular formula C20H21N3 B12169162 1-(4-Methylphenyl)-4-(piperidin-1-yl)phthalazine CAS No. 300696-77-9

1-(4-Methylphenyl)-4-(piperidin-1-yl)phthalazine

Cat. No.: B12169162
CAS No.: 300696-77-9
M. Wt: 303.4 g/mol
InChI Key: XCHUFBUJPINCOG-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-(piperidin-1-yl)phthalazine is a chemical compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound features a 4-methylphenyl group and a piperidin-1-yl group attached to the phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-4-(piperidin-1-yl)phthalazine typically involves the reaction of 4-methylphenylhydrazine with phthalic anhydride to form the phthalazine core. This intermediate is then reacted with piperidine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-4-(piperidin-1-yl)phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phthalazine core or the attached phenyl and piperidine groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine diones, while reduction could produce phthalazine diols. Substitution reactions can lead to a variety of substituted phthalazine derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-4-(piperidin-1-yl)phthalazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of heterocyclic chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-(piperidin-1-yl)phthalazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylphthalazine: Lacks the piperidin-1-yl group, making it less versatile in certain applications.

    4-Methylphthalazine:

    1-(4-Methylphenyl)phthalazine: Similar structure but without the piperidin-1-yl group, leading to different properties.

Uniqueness

1-(4-Methylphenyl)-4-(piperidin-1-yl)phthalazine is unique due to the presence of both the 4-methylphenyl and piperidin-1-yl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

CAS No.

300696-77-9

Molecular Formula

C20H21N3

Molecular Weight

303.4 g/mol

IUPAC Name

1-(4-methylphenyl)-4-piperidin-1-ylphthalazine

InChI

InChI=1S/C20H21N3/c1-15-9-11-16(12-10-15)19-17-7-3-4-8-18(17)20(22-21-19)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-14H2,1H3

InChI Key

XCHUFBUJPINCOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCCCC4

solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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